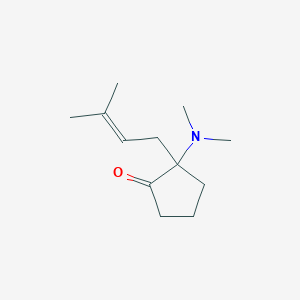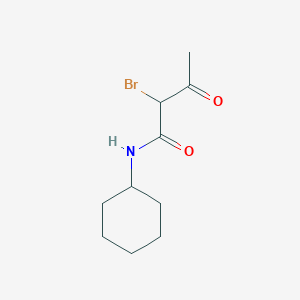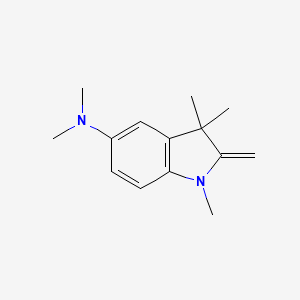
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate is an organic compound with the molecular formula C13H18O2 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by its unique structure which includes an ethyl acetate group attached to the indene ring system
Méthodes De Préparation
The synthesis of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate typically involves the esterification of the corresponding alcohol with ethyl acetate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformation.
Applications De Recherche Scientifique
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
2,3,3a,4,7,7a-Hexahydro-1H-indene: This compound shares the same indene core but lacks the ethyl acetate group, resulting in different chemical properties and reactivity.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar structure but with different functional groups, leading to variations in its chemical behavior and applications. The uniqueness of this compound lies in its specific combination of the indene core and the ethyl acetate group, which imparts distinct chemical and physical properties.
Propriétés
| 95351-36-3 | |
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
ethyl 2-(2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H20O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-4,10-12H,2,5-9H2,1H3 |
Clé InChI |
CWGOEFSOUXCCPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CC2CC=CCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/no-structure.png)




